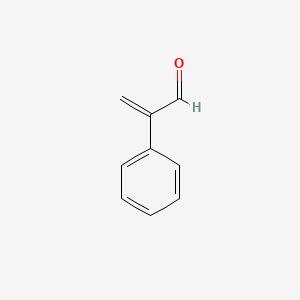

Atropaldehyde

Beschreibung

Contextual Significance within Organic Chemistry

Atropaldehyde and its derivatives, particularly this compound acetals, serve as versatile and important multifunctional building blocks in organic synthesis. rsc.org They can be synthesized from readily available starting materials like styrenes or α-hydroxyacetophenones. rsc.org The reactivity of this compound is characteristic of α,β-unsaturated aldehydes, making it susceptible to reactions with nucleophiles and capable of forming products such as imines and acetals. ontosight.ai

A key aspect of its significance lies in its role as an electrophile. rsc.orgrsc.org For instance, under acidic conditions, this compound acetals can function as masked C2 electrophiles. rsc.orgrsc.org This reactivity has been harnessed in various acid-catalyzed tandem reactions to construct complex molecular architectures, including 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes. rsc.orgrsc.org These synthetic protocols are noteworthy for avoiding the use of expensive noble metal catalysts and offering operational simplicity. rsc.orgrsc.org

The compound's utility extends to cycloaddition reactions. rsc.org For example, vinylindole intermediates can be trapped by this compound acetals in a [5+2] cyclization to create diphenyl-substituted dihydrocyclohepta[b]indoles. rsc.org Furthermore, this compound has been identified as a key intermediate in certain reaction sequences, such as the acid-catalyzed transformation of 2-arylglycerol derivatives into 4H-chromenes. rhhz.net In these processes, the in-situ generation of this compound allows for subsequent Michael additions and cyclizations. rhhz.net

The versatility of this compound is also demonstrated in its participation in oxidative annulation reactions. The oxidative [3+3] annulation of this compound acetals with 1,3-bisnucleophiles provides an efficient pathway to construct six-membered aromatic rings like salicylates and carbazoles. conicet.gov.arnih.gov

Historical Perspectives on this compound Research

Historically, the synthesis and properties of 2-phenylpropenal (this compound) have been a subject of interest, particularly noted in medical literature as it was identified as a metabolite of the antiepileptic drug Felbamate. mdpi.comspringerpub.comingentaconnect.com Early preparatively useful routes to synthesize this compound involved the hydrolysis of its ethylene (B1197577) glycol acetal (B89532). orgsyn.org Other historical methods include the preparation of nitro-substituted atropaldehydes through a Mannich reaction. orgsyn.org

One of the classic preparations, detailed in Organic Syntheses, describes a method that produces the labile aldehyde in a state pure enough for crystallization. orgsyn.org This procedure involves the reaction of 1,1-dichloro-2-phenylcyclopropane with methanolic sodium methoxide, suggesting a cyclopropene (B1174273) intermediate in the ring-opening reaction. orgsyn.org The reaction is noted to be exothermic and requires careful temperature control. orgsyn.org

The study of this compound is also linked to the broader investigation of α,β-unsaturated aldehydes and their role as fine chemical reagents. mdpi.com Research into the retrocycloaddition of 5-substituted-4H-1,3-dioxins, developed around the year 2000, provided an original method for preparing 2-phenylacroleins like this compound. mdpi.com This highlights the continuous evolution of synthetic methodologies to access this class of compounds.

Scope of Contemporary Academic Inquiry into this compound

Modern research continues to explore and expand the synthetic utility of this compound and its derivatives. A significant focus of contemporary inquiry is the development of novel tandem and cascade reactions that leverage the unique reactivity of this compound acetals. rsc.orgrsc.org These reactions are prized for their efficiency, enabling the construction of complex molecules from simple precursors in a single operation. rsc.org

Recent studies have established acid-catalyzed tandem reactions of this compound acetals for synthesizing various important organic molecules. rsc.orgrsc.org For example, a cascade SN2′ substitution/C–C oxidative cleavage/retro-aldol/imine addition process using this compound acetals has been developed for the synthesis of 2,2-disubstituted indolin-3-ones. rsc.org Similarly, these acetals are used to form naphthofurans and stilbenes through different tandem pathways. rsc.orgccspublishing.org.cn

The role of this compound as a versatile biselectrophile is another active area of investigation. rhhz.net It is used in [3+3] cycloadditions with various partners to create diverse six-membered heterocyclic compounds, which are significant scaffolds in medicinal chemistry. rhhz.net Researchers are also exploring the use of this compound analogues, such as cocal, which can react with amines to form 1,2,4-trisubstituted pyrroles in the presence of an oxidizing agent. rsc.org

Furthermore, this compound's potential as a monomer in polymerization reactions has been noted. researchgate.net Its ability to undergo facile copolymerizations with common vinyl monomers opens avenues for creating new polymeric materials. researchgate.net This application is part of a broader interest in using functional monomers to impart specific properties, such as chemical reactivity or biocompatibility, to polymers. alfa-chemistry.comrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-phenylprop-2-enal | nih.gov |

| Molecular Formula | C₉H₈O | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| Monoisotopic Mass | 132.057514874 Da | nih.govuni.lu |

| CAS Number | 495-10-3 | nih.gov |

| Boiling Point | 118–119°C (16 mm) | orgsyn.org |

| Refractive Index (n²³D) | 1.551 | orgsyn.org |

Table 2: Examples of Modern Synthetic Applications of this compound Derivatives

| Reaction Type | Reactants | Product Class | Reference |

| Acid-Catalyzed Tandem Reaction | This compound Acetal, Phenylindole | 2,2-Disubstituted Indolin-3-ones | rsc.org |

| Acid-Catalyzed Tandem Reaction | This compound Acetal, Naphthol derivative | Naphthofurans | rsc.org |

| Oxidative [3+3] Annulation | This compound Acetal, 1,3-Bisnucleophile | Salicylates, Carbazoles | conicet.gov.arnih.gov |

| [5+2] Cyclization | This compound Acetal, Vinylindole | Dihydrocyclohepta[b]indoles | rsc.org |

| Michael Addition/Cyclization | This compound (in situ), 2-Naphthol | 4H-Chromenes | rhhz.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRJUBOJXNIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964238 | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-10-3 | |

| Record name | 2-Phenylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Atropaldehyde and Its Precursors

Multi-Step Synthetic Pathways to Atropaldehyde and its Key Intermediates

The synthesis of this compound typically involves multi-step pathways, often proceeding through stable acetal (B89532) derivatives or involving functionalization of styrene (B11656) precursors. A well-established preparatively useful route to this compound involves the hydrolysis of its ethylene (B1197577) glycol acetal orgsyn.orgorgsyn.org. This acetal is commonly synthesized from 1,1-dichloro-2-phenylcyclopropane, which itself can be derived from styrene orgsyn.orgorgsyn.org.

The pathway can be outlined as follows:

Formation of 1,1-dichloro-2-phenylcyclopropane : Styrene can be converted into 1,1-dichloro-2-phenylcyclopropane through various reactions orgsyn.orgorgsyn.org.

Acetal Formation : The 1,1-dichloro-2-phenylcyclopropane undergoes reaction, for example, with methanolic sodium methoxide, to yield 1-phenyl-2,2-dimethoxycyclopropane, a dimethoxy acetal orgsyn.orgorgsyn.org. Alternatively, other acetals like the ethylene glycol acetal can be prepared from precursors such as 2-phenylpropanal (B145474) in a multi-step procedure orgsyn.org.

Hydrolysis to this compound : The final step involves the hydrolysis of the acetal derivative to liberate this compound orgsyn.orgorgsyn.org. This method is noted for being fast and yielding a labile aldehyde that is sufficiently pure for crystallization orgsyn.orgorgsyn.org.

Formally, the synthesis can be viewed as an α-formylation of styrene orgsyn.orgorgsyn.org. Nitro-substituted atropaldehydes have also been prepared via Mannich reactions orgsyn.orgorgsyn.org. Furthermore, this compound can be generated in situ from 2-arylglycerol derivatives through dehydration and tautomerization processes, often catalyzed by Lewis acids rhhz.net.

Table 1: Key Synthetic Pathways to this compound

| Precursor/Intermediate | Reaction/Transformation | Product/Intermediate | Notes |

| Styrene | Chlorination/Cyclopropanation | 1,1-dichloro-2-phenylcyclopropane | Starting material for acetal synthesis orgsyn.orgorgsyn.org |

| 1,1-dichloro-2-phenylcyclopropane | Reaction with sodium methoxide | 1-phenyl-2,2-dimethoxycyclopropane | Dimethoxy acetal derivative orgsyn.orgorgsyn.org |

| 2-phenylpropanal | Acetal formation (e.g., with ethylene glycol) | This compound ethylene glycol acetal | Multi-step procedure, precursor to this compound orgsyn.org |

| This compound Acetal | Acid-catalyzed hydrolysis | This compound | Preparatively useful route, yields labile aldehyde orgsyn.orgorgsyn.org |

| 2-arylglycerol | Dehydration and tautomerization (acid-catalyzed) | This compound (in situ) | Intermediate in cascade reactions rhhz.net |

| Styrene | α-formylation (formal description) | This compound | Conceptual representation of synthesis orgsyn.orgorgsyn.org |

| Various precursors | Mannich reaction | Nitro-substituted atropaldehydes | Synthesis of substituted this compound derivatives orgsyn.orgorgsyn.org |

Green Chemistry Approaches and Sustainable Synthesis Methods for this compound

The principles of green chemistry, focusing on waste reduction, atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to organic synthesis. While direct green synthesis of this compound itself might be less detailed in the literature compared to its applications, the use of this compound derivatives, particularly acetals, in cascade reactions highlights several green chemistry aspects.

Research has demonstrated that this compound acetals can serve as versatile C2/C3 synthons in metal-free cascade reactions, enabling the synthesis of various nitrogen-containing heterocycles researchgate.netnih.gov. These approaches often avoid the use of expensive and potentially toxic noble metal catalysts, contributing to a more sustainable process researchgate.netrsc.org. The development of novel reaction cascades involving this compound acetals has been described as both expedient and efficient rhhz.net.

Key green chemistry advantages associated with these methods include:

Metal-Free Catalysis : Many cascade reactions utilizing this compound acetals proceed under metal-free conditions, reducing reliance on precious metals researchgate.netnih.gov.

Cascade Reactions : These reactions allow for multiple bond-forming events in a single vessel, leading to increased efficiency, reduced reaction steps, and minimized waste generation rhhz.netresearchgate.netnih.govresearchgate.netrsc.org.

Operational Simplicity : Protocols often emphasize simple operations and avoid the need for complex purification steps researchgate.netrsc.org.

Environmental Acceptability : The use of environmentally acceptable organic solvents is also noted as a positive attribute in some of these synthetic strategies researchgate.netnih.gov.

These advancements in the application of this compound acetals reflect a broader trend towards developing more sustainable and efficient synthetic methodologies in organic chemistry jptcp.comjocpr.comtubitak.gov.traccscience.com.

Table 2: Green Chemistry Approaches in this compound-Related Synthesis

| Reaction Type/Methodology | Key Features | Benefits | Reference(s) |

| Metal-Free Cascade Reactions | Utilizes this compound acetals as dual C2/C3 synthons | Avoids noble metal catalysts, promotes sustainability, enables synthesis of heterocycles researchgate.netnih.gov | researchgate.netnih.gov |

| Acid-Catalyzed Tandem Reactions | Involves SN2' substitution and oxidative C-C bond cleavage of acetals | Expedient, efficient, avoids expensive noble metal catalysts, simple operation rhhz.netresearchgate.netrsc.org | rhhz.netresearchgate.netrsc.org |

| Diversity-Oriented Synthesis | Employs this compound acetals with glycine (B1666218) esters | Metal-free, mild conditions, broad substrate scope, scalable, environmentally acceptable solvents researchgate.netnih.gov | researchgate.netnih.gov |

| In Situ Generation of this compound | Via dehydration/tautomerization of 2-arylglycerol derivatives | More expedient and efficient generation of this compound for subsequent reactions rhhz.net | rhhz.net |

Chemical Reactivity and Transformations of Atropaldehyde

Electrophilic Nature of Atropaldehyde

An electrophile is a chemical species that accepts an electron pair to form a new covalent bond. This compound functions as an electrophile due to the polarization of its α,β-unsaturated carbonyl system. The highly electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent carbon atom (the carbonyl carbon) and, through resonance, from the β-carbon of the alkene. This creates two electron-deficient, or electrophilic, centers: the carbonyl carbon and the β-carbon. This electronic distribution makes this compound susceptible to attack by nucleophiles at either of these positions.

The presence of the phenyl group in conjugation with the unsaturated aldehyde system further influences its reactivity. α,β-unsaturated aldehydes are classified as soft electrophiles, meaning they tend to react preferentially with soft nucleophiles at the β-carbon (conjugate or 1,4-addition). However, reactions with hard nucleophiles can occur at the harder electrophilic center, the carbonyl carbon (direct or 1,2-addition).

Reactions with Nucleophilic Reagents

Nucleophiles are electron-rich species that can donate a pair of electrons to form a chemical bond. Their reactions with this compound can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon.

In the first step of a nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. The electrons from the carbon-oxygen pi bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a second step to yield an alcohol product. While aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater polarization, the specific pathway (1,2- vs. 1,4-addition) for an α,β-unsaturated aldehyde like this compound depends on the nature of the nucleophile and the reaction conditions. Weak bases tend to favor conjugate addition at the β-carbon, whereas strong bases are more likely to attack the carbonyl carbon directly.

Michael Addition Reactions Involving this compound

The Michael reaction, a cornerstone of carbon-carbon bond formation, is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this reaction, this compound acts as a "Michael acceptor" due to its electrophilic β-carbon. The nucleophile, known as a "Michael donor," is typically a resonance-stabilized carbanion, such as an enolate derived from a β-ketoester, malonate, or β-cyanoester.

The mechanism involves three key steps:

Formation of the nucleophile (e.g., deprotonation of an active methylene (B1212753) compound to form an enolate).

The nucleophile attacks the β-carbon of this compound. This breaks the C=C pi bond and forms a new C-C single bond, resulting in a new enolate intermediate.

The resulting enolate is protonated to give the final Michael adduct.

This reaction is highly valuable for its ability to form 1,5-dicarbonyl compounds or other structures with a useful 1,5-dioxygenated pattern. This compound acetals have been utilized in cascade reactions that begin with a Michael addition, leading to the construction of diverse aromatic rings like salicylates and carbazoles.

| Michael Reaction of this compound | |

| Reaction Type | Michael Addition (1,4-Conjugate Addition) |

| This compound Role | Michael Acceptor |

| Reactive Site on this compound | β-Carbon |

| Typical Nucleophiles (Donors) | Enolates (from malonates, β-ketoesters), Amines, Thiols |

| Key Bond Formation | Carbon-Carbon or Carbon-Heteroatom |

| Initial Product | Enolate Intermediate |

| Final Product | Michael Adduct (e.g., 1,5-dicarbonyl compound) |

Cascade Reactions and Tandem Processes Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive transformations in a single synthetic operation, where the subsequent reaction occurs as a result of the functionality formed in the previous step. This compound and its derivatives, particularly this compound acetals, are versatile reagents in such processes.

This compound acetals have been employed in acid-catalyzed tandem reactions to synthesize a variety of important molecules, including 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes. These syntheses are achieved through novel reaction cascades that often share two initial steps: an SN2′ substitution, where this compound acts as an electrophile, followed by an oxidative cleavage of a carbon–carbon bond in the resulting intermediate.

In one notable example, this compound acetals serve as dual C2/C3 synthons in a metal-free, diversity-oriented synthesis. When reacted with N-arylglycine esters, a cascade of oxidative C-C cleavage and multiple cyclizations occurs to form pyrrolo[1,2-a]quinolines. This highlights the ability of this compound to facilitate complex molecular constructions in an efficient, step-economical manner.

Carbon-Carbon Bond Cleavage Reactions Facilitated by this compound Intermediates

While carbon-carbon bond formation is a central theme in organic synthesis, C-C bond cleavage is a less common but equally important transformation. This compound has been shown to participate in reactions where a C-C bond is cleaved in an intermediate derived from it. This type of oxidative cleavage is often seen in α-alkylphenylacetaldehydes, which can be generated from this compound derivatives.

Under acidic conditions, this compound acetals can act as masked C2 electrophiles. They can react with various nucleophiles in tandem processes that involve an initial SN2′ substitution, followed by an oxidative cleavage of the C-C bond in the resulting phenylacetaldehyde-type product. For instance, the reaction with phenylindole to form 2,2-disubstituted indolin-3-ones proceeds through a cascade involving SN2′ substitution, C–C oxidative cleavage, a retro-aldol reaction, and finally an imine addition. Similarly, the synthesis of naphthofurans involves a tandem SN2′ substitution and C–C oxidative cleavage followed by intramolecular dehydration. These reactions demonstrate a clever use of the aldehyde group as a transient activating group to facilitate C-C bond scission.

Transformations Leading to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials, making their synthesis a significant focus of organic chemistry. This compound and its acetals have proven to be valuable building blocks for constructing these important ring systems.

This compound acetals have been utilized as versatile dual C2/C3 synthons in metal-free, diversity-oriented reactions to rapidly synthesize two distinct classes of nitrogen-containing heterocycles. The reaction's outcome is controlled by the choice of the glycine (B1666218) ester counterpart. This method provides an efficient pathway to complex heterocyclic structures under environmentally friendly conditions. Other transformations include the reaction of this compound acetals with methylhydrazine to synthesize 1-methyl-4-phenyl-2-pyrazoline and the iodine-mediated reaction of a cocal analogue with amines to form 1,2,4-trisubstituted pyrroles.

Pyrroloquinoline Synthesis

Pyrroloquinoline quinone (PQQ) and its derivatives are important cofactors in various biological processes. Synthetic access to the core pyrroloquinoline structure is therefore of significant interest. This compound acetals have been effectively used in the synthesis of pyrrolo[1,2-a]quinolines.

In a specific metal-free approach, the reaction between an this compound acetal (B89532) and an N-arylglycine ester initiates a cascade process. This sequence involves an oxidative carbon-carbon bond cleavage followed by multiple cyclization steps to furnish the pyrrolo[1,2-a]quinoline (B3350903) scaffold. This strategy showcases the utility of this compound as a key component in constructing fused heterocyclic systems.

| Synthesis of Pyrrolo[1,2-a]quinolines | |

| This compound Derivative | This compound Acetal |

| Role of Acetal | Dual C2/C3 Synthon |

| Co-reactant | N-arylglycine ester |

| Reaction Type | Cascade (Oxidative C-C cleavage/Multiple cyclization) |

| Catalysis | Metal-free |

| Product | Pyrrolo[1,2-a]quinoline |

Diarylpyridine Formation

A notable application of this compound acetals is in the metal-free, diversity-oriented synthesis of 3,5-diarylpyridines. rsc.org This methodology employs this compound acetals as dual C2/C3 synthons, reacting them with glycine esters as partner reagents. rsc.orgnih.gov The course of the reaction and the final heterocyclic product are determined by the nature of the substituent on the glycine ester. rsc.org

Specifically for the formation of diarylpyridines, N-benzylglycine ester is used as the counterpart. The reaction proceeds through a cascade mechanism that involves two critical C-N bond cleavages to yield the 3,5-diarylpyridine core. rsc.org This approach is distinguished by its use of mild conditions and environmentally compatible organic solvents, making it a practical and attractive route for synthesizing this important class of nitrogen-containing heterocycles. rsc.org

| Reactant 1 | Reactant 2 | Key Conditions | Product | Synthon Role of this compound |

|---|---|---|---|---|

| This compound Acetal | N-Benzylglycine Ester | Metal-free | 3,5-Diarylpyridine | Dual C2/C3-Synthon |

Indolin-3-one Synthesis

This compound acetals are effective precursors for the synthesis of 2,2-disubstituted indolin-3-ones through acid-catalyzed tandem reactions. nih.govnih.gov This transformation involves the reaction of this compound acetals with substrates such as 2-phenylindoles. msu.edu

The reaction cascade is initiated by an SN2′ substitution, where the this compound derivative functions as an electrophile. nih.govnih.gov This is followed by an oxidative cleavage of a carbon-carbon bond in the resulting phenylacetaldehyde-type intermediate, which ultimately leads to the formation of the indolin-3-one structure. nih.govnih.gov This protocol offers a significant advantage by avoiding the need for expensive noble metal catalysts and allowing for a straightforward operational procedure. nih.gov

Reactions for the Formation of Oxygen-Containing Heterocycles

Naphthofuran Synthesis

In addition to nitrogen-containing heterocycles, this compound acetals are utilized in the acid-catalyzed synthesis of naphthofurans. nih.govnih.gov This process follows a similar reaction pathway to the synthesis of indolin-3-ones, highlighting the versatility of this compound as a precursor in forming diverse heterocyclic systems.

The synthesis is achieved through a novel reaction cascade that begins with two identical steps:

An SN2′ substitution, with this compound acting as the electrophilic component. nih.gov

An oxidative cleavage of the C-C bond of the generated intermediate. nih.govnih.gov

This sequence facilitates the construction of the fused furan (B31954) ring onto the naphthalene (B1677914) core, providing an efficient, metal-free route to this class of oxygen-containing heterocycles. nih.gov

This compound as a Synthon in Complex Molecule Construction

Dual C3/C2-Synthon Applications

A key aspect of the reactivity of this compound acetals is their ability to function as a "dual C3/C2-synthon". rsc.orgresearchgate.net This dual reactivity allows for the divergent synthesis of different heterocyclic scaffolds from a common precursor, controlled by the choice of reaction partner. rsc.org

This concept is clearly demonstrated in the metal-free reaction of this compound acetals with glycine esters. rsc.org

When N-benzylglycine ester is used, the acetal acts as a C3 and a C2 fragment source, leading to 3,5-diarylpyridines via C-N cleavage events. rsc.org

Conversely, when an N-arylglycine ester is the reaction partner, the reaction proceeds through a cascade involving oxidative C-C cleavage and multiple cyclizations to form pyrrolo[1,2-a]quinolines. rsc.orgnih.gov

In other contexts, such as the acid-catalyzed synthesis of indolin-3-ones and naphthofurans, this compound acetals are described as masked C2 electrophiles. nih.gov This reactivity stems from a reaction cascade involving SN2′ substitution and subsequent oxidative C-C bond cleavage. nih.govnih.gov This versatile reactivity underscores the value of this compound as a synthon in constructing a diverse range of complex molecules under relatively mild and often metal-free conditions. rsc.org

| Reaction Partner | Product Class | Synthon Role | Key Mechanistic Steps |

|---|---|---|---|

| N-Benzylglycine Ester | 3,5-Diarylpyridines | Dual C3/C2-Synthon | C-N Cleavage |

| N-Arylglycine Ester | Pyrrolo[1,2-a]quinolines | Dual C3/C2-Synthon | Oxidative C-C Cleavage / Multiple Cyclizations |

| 2-Phenylindoles / Naphthols | Indolin-3-ones / Naphthofurans | Masked C2 Electrophile | SN2' Substitution / Oxidative C-C Cleavage |

Masked Electrophile Roles

In synthetic organic chemistry, the concept of a masked functional group is a powerful strategy that allows for the temporary alteration of a group's inherent reactivity. For this compound, the aldehyde group is a potent electrophile, susceptible to attack by nucleophiles at the carbonyl carbon. nih.govnih.gov By "masking" this group, its electrophilic nature is temporarily hidden, enabling chemists to perform reactions on other parts of the molecule that would otherwise be incompatible with a free aldehyde. This strategy is particularly crucial for achieving polarity inversion, a concept known as "umpolung," where the normal electrophilic character of the carbonyl carbon is reversed to a nucleophilic one. ethz.chrjstonline.comwikipedia.org

One of the most classic and effective methods for masking an aldehyde and achieving umpolung is through the formation of a 1,3-dithiane. yorku.caorganic-chemistry.org When this compound is treated with 1,3-propanedithiol (B87085) in the presence of an acid catalyst, it forms 2-phenyl-2-vinyl-1,3-dithiane. The key feature of this transformation is that the proton on the carbon atom between the two sulfur atoms (originally the aldehyde proton) becomes acidic (pKa ≈ 31). youtube.comyoutube.com This acidity allows for its removal by a strong base, such as n-butyllithium (n-BuLi), to generate a potent carbon nucleophile—a lithiated dithiane. organic-chemistry.orgyoutube.com This species is effectively a masked acyl anion, representing a complete reversal of the normal electrophilic reactivity of the aldehyde's carbonyl carbon. organic-chemistry.org

This nucleophilic dithiane derived from this compound can then react with a variety of electrophiles, such as alkyl halides, epoxides, or other carbonyl compounds, to form new carbon-carbon bonds. organic-chemistry.orgscribd.com Subsequent hydrolysis of the dithiane group, typically using reagents like mercury(II) chloride (HgCl₂) in aqueous acetonitrile (B52724), unmasks the carbonyl group, revealing a new ketone. youtube.com This entire sequence, known as the Corey-Seebach reaction, allows for the synthesis of α-hydroxy ketones or 1,2-diketones, which are not accessible through standard aldol-type reactions. organic-chemistry.org

The following table summarizes the transformation of this compound into a masked nucleophile and its subsequent reaction, illustrating its role as a masked electrophile that undergoes polarity inversion.

Table 1. Umpolung of this compound via Dithiane Formation

| Step | Transformation | Reagents & Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Masking (Thioacetalization) | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | 2-phenyl-2-vinyl-1,3-dithiane | The electrophilic aldehyde is converted into a stable cyclic thioacetal (dithiane). youtube.comorganic-chemistry.org |

| 2 | Deprotonation (Umpolung) | n-Butyllithium (n-BuLi) in THF, low temp. (e.g., -30°C) | 2-lithio-2-phenyl-2-vinyl-1,3-dithiane | A strong base removes the acidic proton, inverting the polarity of the original carbonyl carbon to create a nucleophilic acyl anion equivalent. organic-chemistry.orgyoutube.com |

| 3 | Reaction with Electrophile | Electrophile (e.g., Benzaldehyde (B42025), C₆H₅CHO) | Coupled dithiane intermediate | The nucleophilic dithiane attacks an external electrophile to form a new C-C bond. organic-chemistry.org |

| 4 | Deprotection (Hydrolysis) | HgCl₂, CaCO₃, aq. CH₃CN | α-Hydroxy ketone product | The dithiane is hydrolyzed to reveal a ketone, completing the synthesis. organic-chemistry.org |

This strategy highlights the synthetic versatility of this compound. By masking its inherent electrophilicity, it can be transformed into a powerful nucleophilic building block, enabling the construction of complex molecular architectures that would be challenging to assemble using conventional synthetic methods. ethz.chrjstonline.com

Mechanistic Investigations of Atropaldehyde Reactions

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of atropaldehyde, an α,β-unsaturated aldehyde, are dictated by the electrophilic nature of both its carbonyl carbon and the β-carbon of the alkene. The specific pathway is highly dependent on the reaction conditions and the nature of the nucleophile. A significant pathway in its metabolism, for instance, involves its formation from the anticonvulsant drug felbamate. This bioactivation is proposed to proceed through a more stable cyclized intermediate, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (B1259827) (CCMF), which then converts to this compound. nih.gov

In synthetic chemistry, this compound acetals can serve as masked C2 electrophiles. Acid-catalyzed tandem reactions have been developed where the initial steps involve an SN2′ substitution, with this compound acting as the electrophile. This is followed by the oxidative cleavage of the carbon-carbon bond of the resulting phenylacetaldehyde-type products. nih.gov

Table 1: Key Intermediates in this compound Reactions

| Intermediate Type | Preceding Step | Subsequent Step | Reaction Context |

|---|---|---|---|

| Protonated Carbonyl | Protonation of carbonyl oxygen by an acid catalyst | Nucleophilic attack at the carbonyl carbon | Acid-catalyzed reactions (e.g., acetal (B89532) formation, hydrolysis) |

| Tetrahedral Intermediate | Nucleophilic attack on the carbonyl carbon | Proton transfer and/or elimination of a leaving group | Acid- and base-catalyzed additions to the carbonyl group |

| Enolate Ion | Nucleophilic conjugate addition to the β-carbon | Protonation | Michael addition reactions |

Catalytic Roles in this compound Transformations

Acid catalysis plays a pivotal role in many transformations involving this compound and other carbonyl compounds. The general mechanism in acid-catalyzed reactions involves the initial protonation of the carbonyl oxygen by an acid, typically a hydronium ion (H₃O⁺) in aqueous solutions. libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles like water or alcohols. youtube.comyoutube.com

This principle is applied in the acid-catalyzed tandem reactions of this compound acetals. nih.gov The mechanism involves two primary stages:

SN2′ Substitution: The acid catalyst protonates the acetal, leading to the formation of a good leaving group (an alcohol). A nucleophile then attacks the γ-carbon in an SN2′ fashion, leading to the cleavage of the C-O bond and formation of a new C-Nu bond, with a corresponding shift of the double bond.

Oxidative Cleavage: The phenylacetaldehyde-type product generated in the first step undergoes an oxidative cleavage of the C-C bond. This type of cleavage can be accomplished by various methods, such as ozonolysis or treatment with permanganate (B83412), to yield the final products. youtube.comyoutube.commasterorganicchemistry.com

This acid-catalyzed pathway allows this compound acetals to function as effective C2 synthons, enabling the synthesis of complex molecules like 2,2-disubstituted indolin-3-ones and naphthofurans without the need for expensive metal catalysts. nih.gov

The drive towards more sustainable and green chemistry has spurred significant interest in metal-free catalysis, which avoids the use of often toxic, expensive, and difficult-to-remove transition metals. nih.govrsc.org Organocatalysis, a major branch of metal-free catalysis, utilizes small organic molecules to accelerate chemical reactions. wikipedia.orgorganic-chemistry.org These catalysts are generally less sensitive to moisture and air, making them more practical for various applications. organic-chemistry.org

In the context of this compound, an α,β-unsaturated aldehyde, several organocatalytic activation modes are highly relevant:

Iminium Ion Catalysis: Secondary amines, such as proline and its derivatives, can react reversibly with α,β-unsaturated aldehydes to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for nucleophilic attack at the β-position. This is a common strategy for asymmetric Michael additions. wikipedia.orgmdpi.com

Enamine Catalysis: In this mode, the secondary amine catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. While less directly applicable to this compound as a substrate, reactions where this compound acts as an electrophile can be paired with enamine catalysis. wikipedia.orgmdpi.com

Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, can activate this compound by protonating the carbonyl oxygen, similar to general acid catalysis but within a chiral environment, enabling stereoselective transformations. nih.gov

The use of aldehydes themselves as catalysts in metal-free reactions has also been explored. rsc.orgresearchgate.net These approaches offer a green and scalable alternative to traditional metal-catalyzed processes, reducing hazardous waste and operational costs. researchgate.net

Kinetic Studies of this compound-Involved Processes

Kinetic studies are essential for understanding the rates and mechanisms of chemical and biochemical reactions. For this compound, kinetic analyses have been particularly important in elucidating its interactions with detoxifying enzymes. This compound has been identified as an inhibitor of both aldehyde dehydrogenase (ALDH) and glutathione (B108866) transferase (GST). nih.gov

Aldehyde dehydrogenases are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a critical step in detoxification. frontiersin.orgwikipedia.org Kinetic studies of human liver ALDH have shown that the enzyme generally follows a sequential mechanism where both NAD⁺ and the aldehyde substrate must bind before products are released. nih.gov this compound's inhibitory effect on ALDH suggests it either competes with the natural substrate for the active site (competitive inhibition) or binds to another site to alter the enzyme's conformation (non-competitive or uncompetitive inhibition). nih.govkhanacademy.org

Glutathione transferases catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their removal from the cell. nih.govmdpi.com The reaction between this compound, an electrophile, and the nucleophilic thiol group of GSH can be catalyzed by GSTs. Kinetic studies of GSTs often reveal a random sequential mechanism where either substrate can bind first, although in the cellular environment with high GSH concentrations, the enzyme is typically saturated with GSH. nih.govresearchgate.net The inhibition of GST activity by this compound could lead to an accumulation of reactive species within the cell. nih.gov

The kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax) are used to quantify enzyme activity and inhibition. Different types of inhibition affect these parameters in distinct ways, which can be visualized using Lineweaver-Burk plots. khanacademy.orgyoutube.com For example, a competitive inhibitor increases the apparent Km but does not change Vmax, whereas a non-competitive inhibitor decreases Vmax without affecting Km. khanacademy.orguobaghdad.edu.iq

Table 2: General Effects of Inhibition Types on Enzyme Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect at the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |

Stereochemical Control and Atropisomerism in this compound Chemistry

Stereochemical control is a fundamental aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. mdpi.comresearchgate.netrsc.org The concept of atropisomerism is a specific type of axial chirality that arises from restricted rotation around a single bond. wikipedia.orgnih.gov The term, derived from the Greek "atropos" meaning "not to turn," describes stereoisomers that can be isolated due to a high energy barrier to rotation. princeton.edu

Atropisomers are typically classified based on their rotational stability and half-life of interconversion (t₁/₂):

Class 1: Rapidly interconverting (t₁/₂ < 1000 s). These are often treated as a single achiral compound. nih.gov

Class 2: Moderately stable (t₁/₂ between 1000 s and a practical upper limit for separation). These present challenges in drug development as they can racemize on a relevant timescale. nih.gov

Class 3: Configurationally stable (t₁/₂ is very long). These are treated like conventional chiral molecules with stable stereocenters. nih.gov

While this compound itself (2-phenylpropenal) does not possess the structural features typically associated with stable atropisomerism (like substituted biaryl systems), the "atrop-" prefix in its name is derived from its relationship to atropine (B194438), which in turn is related to Atropa belladonna. The principles of stereochemical control and atropisomerism are highly relevant to the chemistry of this compound derivatives and reactions where this compound is a precursor.

The development of atroposelective reactions, which favor the formation of one atropisomer over another, is a significant area of research. Organocatalysis has emerged as a powerful tool for achieving high levels of atroposelectivity. nih.gov For instance, chiral Brønsted acids or secondary amine catalysts can create a chiral environment around the reacting molecules, guiding the formation of a specific atropisomeric product. nih.gov Such control is crucial because different atropisomers of a drug can have vastly different biological activities. nih.gov Therefore, understanding and controlling the stereochemical outcomes of reactions involving this compound and its derivatives is paramount for applications in medicinal chemistry and materials science.

Derivatives and Analogues of Atropaldehyde: Synthesis and Reactivity

Design Principles for Atropaldehyde Derivatives with Modified Reactivity

The reactivity of this compound is primarily centered on two locations: the electrophilic carbonyl carbon of the aldehyde group and the β-carbon of the α,β-unsaturated system, which is susceptible to nucleophilic conjugate addition (Michael addition). The design of derivatives with tailored reactivity involves strategic modifications to alter the electronic and steric properties of the molecule.

Key design principles include:

Electronic Effects of Phenyl Ring Substituents: The introduction of substituents onto the phenyl ring can significantly modulate the reactivity of the entire molecule.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density of the phenyl ring. This inductive and/or resonance effect is transmitted to the conjugated system, increasing the partial positive charge on both the carbonyl carbon and the β-carbon. This enhancement of electrophilicity makes the derivative more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups increase the electron density of the ring. This effect reduces the electrophilicity of the carbonyl and β-carbons, thereby decreasing the derivative's reactivity towards nucleophiles compared to the parent this compound.

Steric Hindrance: The introduction of bulky substituents, particularly at the ortho positions of the phenyl ring or near the aldehyde group, can sterically hinder the approach of nucleophiles. This can be used to control the regioselectivity of reactions, for example, by favoring attack at the less hindered position or by slowing down reaction rates.

Modification of the Conjugated System: Altering the α,β-unsaturated system, for instance by extending the conjugation, can distribute the electron density differently and shift the reactivity profile of the molecule.

The table below summarizes how different substituents on the phenyl ring are predicted to modify the reactivity of this compound derivatives.

| Substituent Type | Position on Phenyl Ring | Example Group | Predicted Effect on Reactivity | Rationale |

| Electron-Withdrawing | Para | -NO₂ | Increased reactivity towards nucleophiles | Enhances the electrophilicity of the carbonyl carbon and β-carbon through resonance and inductive effects. |

| Electron-Donating | Para | -OCH₃ | Decreased reactivity towards nucleophiles | Reduces the electrophilicity of the carbonyl carbon and β-carbon by donating electron density. |

| Sterically Bulky | Ortho | -C(CH₃)₃ | Decreased reaction rate | Hinders the physical approach of reagents to the reactive aldehyde and α,β-unsaturated sites. |

Synthesis of Substituted Atropaldehydes

The synthesis of this compound and its substituted derivatives can be approached through several established organic chemistry methods. One common strategy involves the oxidation of the corresponding substituted α-methylstyrene. oup.com The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.

Common synthetic strategies include:

Vapor-Phase Oxidation: Substituted α-methylstyrenes can be oxidized using catalysts like molybdenum-based oxides to yield the corresponding substituted atropaldehydes. The efficiency of this method can be high, with one study reporting a 48.5 mol% yield of phenylacrolein (this compound) from α-methylstyrene. oup.com

Aldol Condensation Reactions: A classic approach involves the cross-aldol condensation between a substituted benzaldehyde (B42025) and propanal, followed by dehydration. This method allows for significant variability in the substitution pattern of the phenyl ring, depending on the chosen starting benzaldehyde.

Directed Ortho-Metalation: For derivatives with substituents at the ortho position, directed metalation strategies can be employed. liberty.edu This involves using a directing group to facilitate the lithiation of the ortho position of a precursor molecule, followed by reaction with an appropriate electrophile to introduce the desired substituent before forming the aldehyde structure.

The following table outlines conceptual synthetic pathways for preparing substituted atropaldehydes.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Oxidation | Substituted α-methylstyrene | Mo-based oxide catalyst, high temperature | Substituted this compound |

| Aldol Condensation | Substituted benzaldehyde, Propanal | Base (e.g., NaOH), followed by acid-catalyzed dehydration | Substituted this compound |

| Wittig Reaction | Substituted benzaldehyde, Acrolein phosphonium (B103445) ylide | Strong base (e.g., n-BuLi) | Substituted this compound |

Chemical Modifications of the Aldehyde Functional Group

The aldehyde group is one of the most reactive functional groups in organic chemistry, and in this compound, its reactivity is a key feature. brieflands.com It readily undergoes nucleophilic addition reactions. In aqueous or alcoholic solutions, aldehydes can reversibly form geminal diols or hemiacetals, respectively. brieflands.com

Key modifications of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-phenylpropenoic acid) using various oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄).

Reduction: The aldehyde can be selectively reduced to a primary alcohol (2-phenyl-2-propen-1-ol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The carbonyl carbon is electrophilic and reacts with a wide range of nucleophiles. For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols.

Formation of Imines and Related Compounds: this compound reacts with primary amines to form imines (Schiff bases). It can also react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) derivatives to form hydrazones.

The table below details common chemical modifications of this compound's aldehyde group.

| Reaction Type | Reagent | Resulting Functional Group | Product Name |

| Oxidation | H₂CrO₄ / Jones Reagent | Carboxylic Acid | 2-Phenylpropenoic acid |

| Reduction | NaBH₄ | Primary Alcohol | 2-Phenyl-2-propen-1-ol |

| Nucleophilic Addition | CH₃MgBr, then H₃O⁺ | Secondary Alcohol | 1-(1-phenylvinyl)ethanol |

| Imine Formation | R-NH₂ | Imine | N-(2-phenylallylidene)alkanamine |

Structural Analogues Derived from Tropane (B1204802) Alkaloids

This compound is structurally related to the tropane alkaloids, a class of secondary metabolites found in plants of the Solanaceae family. wikipedia.org The core of these compounds is the tropane skeleton, a bicyclic nitrogen-containing structure (8-methyl-8-azabicyclo[3.2.1]octane).

Prominent tropane alkaloids like atropine (B194438) and hyoscyamine (B1674123) are esters formed from the alcohol tropine (B42219) and tropic acid. nih.gov The chemical structure of tropic acid contains a phenyl group and a hydroxymethyl side chain, which is structurally reminiscent of the phenyl and aldehyde functionalities in this compound. The alkaline hydrolysis of atropine yields tropic acid and tropine. nih.gov While this compound is not a direct major natural product from this pathway, its structure can be seen as a conceptual dehydration and oxidation product related to the tropic acid moiety.

Structural analogues can be designed by considering the core components of various tropane alkaloids:

Tropine and Pseudotropine-based Analogues: These compounds are based on the 3α-tropanole (tropine) or 3β-tropanole (pseudotropine) skeletons. nih.gov

Ecgonine (B8798807) Derivatives: Cocaine, another famous tropane alkaloid, is an ester of ecgonine. Analogues could be derived from modifications of the ecgonine structure.

Nortropane Alkaloids: Calystegines are polyhydroxylated nortropane alkaloids that lack the N-methyl group of the classic tropane skeleton. nih.gov

The study of these natural alkaloids provides a rich source of inspiration for designing structural analogues that may possess unique chemical reactivity and properties.

Analytical Methodologies for Atropaldehyde Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental in the structural elucidation of Atropaldehyde (2-phenylprop-2-enal). These techniques provide detailed information regarding the compound's atomic composition, connectivity, and the nature of its chemical bonds, which is crucial for its unambiguous identification and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution and for studying reaction mechanisms involving this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the vinylic protons, and the aromatic protons of the phenyl group. The aldehydic proton typically appears in the downfield region, generally between 9 and 10 ppm, due to the deshielding effect of the carbonyl group. The vinylic protons will exhibit signals in the olefinic region (5-7 ppm), and their coupling constants can provide information about their geometric arrangement. The aromatic protons will resonate in the range of 7-8 ppm, with a splitting pattern that depends on the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data. The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, typically between 190 and 200 ppm. The sp² hybridized carbons of the vinyl group and the aromatic ring will resonate in the 120-150 ppm range. The specific chemical shifts can be influenced by the electronic effects of the substituents.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. For instance, changes in the chemical shifts and signal intensities of the aldehydic and vinylic protons can indicate the transformation of the α,β-unsaturated aldehyde moiety. Isotope labeling studies, where specific atoms in the this compound molecule are replaced with their isotopes (e.g., ²H or ¹³C), can provide further insights into reaction pathways and the fate of different parts of the molecule during a chemical transformation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic C-H | 9.5 - 10.0 | - |

| Vinylic C-H | 5.5 - 7.0 | - |

| Aromatic C-H | 7.0 - 8.0 | - |

| Carbonyl C=O | - | 190 - 200 |

| Vinylic C=C | - | 130 - 150 |

| Aromatic C=C | - | 125 - 140 |

Note: The predicted values are based on typical chemical shift ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its key functional groups. The most prominent feature is the C=O stretching vibration of the aldehyde, which is expected to appear in the region of 1680-1715 cm⁻¹. The exact position is influenced by the conjugation with the phenyl ring and the vinyl group. The C=C stretching vibration of the vinyl group will likely be observed around 1620-1640 cm⁻¹. The aromatic ring will give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the C=C stretching vibrations of the vinyl group and the aromatic ring are expected to be strong in the Raman spectrum. The C=O stretch will also be observable, although it is typically weaker in Raman than in IR. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, as water is a weak Raman scatterer.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1715 | 1680 - 1715 | Strong (IR), Medium (Raman) |

| Alkene (C=C) | Stretch | 1620 - 1640 | 1620 - 1640 | Medium (IR), Strong (Raman) |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong (IR & Raman) |

| Aldehyde (C-H) | Stretch | 2720 & 2820 | 2720 & 2820 | Weak (IR) |

| Aromatic/Vinylic (C-H) | Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR & Raman) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Mass Determination: In a mass spectrum, the molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₈O, approximately 132.16 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (H•): This results in a fragment with m/z = M-1, which is often a stable acylium ion. For this compound, this would be a peak at m/z 131.

Loss of the formyl radical (•CHO): This leads to the formation of a phenyl-substituted vinyl cation, resulting in a fragment at m/z = M-29. For this compound, this would correspond to a peak at m/z 103.

Formation of the phenyl cation: Cleavage of the bond between the phenyl ring and the propenal side chain can lead to the formation of the phenyl cation at m/z 77.

Based on data from the NIST Mass Spectrometry Data Center, the most prominent peaks in the GC-MS of this compound are observed at m/z 103 (top peak), 77 (second highest), and 104. github.io The peak at m/z 103 likely corresponds to the loss of the formyl radical, while the peak at m/z 77 is characteristic of the phenyl cation. The peak at m/z 104 could arise from the molecular ion of a related isomer or a rearrangement product.

Interactive Data Table: Key Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 132 | [C₉H₈O]⁺• | Molecular Ion (M⁺•) | Corresponds to the molecular weight of this compound. |

| 131 | [C₉H₇O]⁺ | [M-H]⁺ | Loss of a hydrogen radical. |

| 103 | [C₈H₇]⁺ | [M-CHO]⁺ | Loss of the formyl radical; often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Characteristic fragment for phenyl-containing compounds. |

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for assessing its purity and the yield of its synthesis.

Gas Chromatography (GC) for Purity and Yield Assessment

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly valuable for determining the purity of a sample and for quantifying the yield of a chemical reaction.

In a typical GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, as it provides high sensitivity and a wide linear range.

For the assessment of purity, the area of the this compound peak in the chromatogram is compared to the total area of all peaks (excluding the solvent peak). The percentage purity can be calculated from these peak areas. To determine the yield of a reaction, a known amount of an internal standard is added to the reaction mixture, and the peak area of this compound is compared to that of the internal standard.

The Kovats retention index, a measure of the retention time of a compound relative to a series of n-alkanes, can be a useful parameter for the identification of this compound. For this compound, a standard non-polar Kovats retention index of 1150 has been reported. github.io

Interactive Data Table: Proposed Gas Chromatography (GC) Conditions for this compound Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: These are suggested starting conditions and may require optimization for specific applications.

Liquid Chromatography (LC) for Separation and Quantification

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and quantification of this compound, especially for samples that are not suitable for GC analysis due to low volatility or thermal instability.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is a common choice, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Detection is typically achieved using a UV-Vis detector, as the conjugated system in this compound (phenyl ring, vinyl group, and carbonyl group) results in strong UV absorbance. The wavelength of maximum absorbance (λmax) for this compound would likely be in the range of 250-290 nm.

For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration based on the calibration curve. LC can also be coupled with mass spectrometry (LC-MS) for enhanced selectivity and sensitivity, providing both retention time and mass spectral data for confident identification and quantification. In some cases, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance the detectability of aldehydes.

Interactive Data Table: Proposed High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at an appropriate wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10 µL |

Note: These are suggested starting conditions and may require optimization for specific applications.

Advanced Characterization Techniques in this compound Research

X-ray Diffraction (XRD) for Crystalline Structure

In the context of this compound, an XRD study would provide invaluable, unambiguous data on its solid-state structure. Such an analysis would definitively establish the planarity or non-planarity of the molecule, the conformation of the aldehyde group relative to the phenyl-substituted ethenyl group, and the intermolecular interactions, such as packing forces, that govern the crystal lattice. However, no such crystallographic data for this compound has been published in the scientific literature.

Electron Microscopy for Morphology

Electron microscopy, including techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), is utilized to visualize the morphology, or the external shape and internal ultrastructure, of materials at a microscopic level. nih.gov This is particularly useful for understanding the size, shape distribution, and surface features of crystalline particles or amorphous aggregates.

For this compound, electron microscopy could reveal the characteristic habit of its crystals, information that is complementary to the atomic-level detail from XRD. It could also be used to study the nanoscale organization of this compound in various preparations. As with XRD, there is no available research that employs electron microscopy to characterize the morphology of this compound.

Due to the lack of specific research on this compound using these advanced analytical methodologies, a data table summarizing research findings cannot be generated.

Biosynthesis and Natural Occurrence of Atropaldehyde Non Human Context

Occurrence in Non-Plant Organisms

While absent in the studied plants, Atropaldehyde has been identified as a natural product in the animal kingdom, specifically within certain species of ants.

Scientific studies have confirmed the presence of this compound in the cephalic extracts of two distinct ant species: Leptogenys processionalis and Pogonomyrmex rugosus. nih.gov In a 1992 study published in the Journal of Chemical Ecology, researchers identified 2-phenylpropenal (this compound) in these two species. nih.gov The compound was found alongside 2-phenyl-2-butenal (B1236094) in the cephalic extracts of both Leptogenys processionalis and Pogonomyrmex rugosus. nih.gov

The table below summarizes the documented occurrence of this compound in non-plant organisms.

| Organism Species | Compound Found | Location of Compound |

| Leptogenys processionalis | This compound (2-phenylpropenal) | Cephalic extracts |

| Pogonomyrmex rugosus | This compound (2-phenylpropenal) | Cephalic extracts |

Data sourced from the Journal of Chemical Ecology. nih.gov

The biosynthetic pathways leading to the production of this compound in these ant species have not been fully elucidated.

Theoretical and Computational Studies of Atropaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as atropaldehyde, by solving the Schrödinger equation. These methods provide detailed information about the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) are the two major classes of quantum chemical methods. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. DFT, on the other hand, calculates the electronic structure based on the electron density, providing a balance between accuracy and computational efficiency that makes it a popular choice for a wide range of chemical systems.

For this compound, these calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's kinetic stability and its propensity to undergo electronic transitions. A smaller gap generally indicates higher reactivity.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents illustrative data that would be obtained from quantum chemical calculations. This data is for exemplary purposes and is not derived from actual computational studies on this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| Ground State Energy | -459.87 Hartree | Indicator of molecular stability. |

| HOMO Energy | -6.25 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.89 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.36 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | 3.12 Debye | Measures the polarity of the molecule. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. compchems.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. compchems.com

For this compound, MD simulations could be employed to understand its interactions with other molecules, such as solvents, biological macromolecules (like enzymes or receptors), or other chemical species. nih.gov These simulations would typically involve placing an this compound molecule within a simulated environment (e.g., a box of water molecules or a lipid bilayer) and then calculating the forces between all atoms to predict their subsequent motion.

Key insights that could be gained from MD simulations of this compound include:

Solvation dynamics: How water molecules arrange themselves around this compound and the energetics of this process.

Binding interactions: If this compound is a substrate for an enzyme, MD simulations could reveal the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the this compound-enzyme complex. nih.gov

Conformational changes: MD can track how the shape of this compound changes over time in different environments.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water This table presents hypothetical data that could be generated from an MD simulation. This data is for exemplary purposes and is not based on actual computational studies on this compound.

| Parameter | Simulated Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation. |

| Average Number of Hydrogen Bonds to Water | 2.3 | Indicates the extent of interaction with the solvent. |

| Radial Distribution Function g(r) of Water Oxygen around Aldehyde Carbon | Peak at 3.1 Å | Shows the most probable distance of water molecules from a key functional group. |

| Root Mean Square Deviation (RMSD) of this compound | 0.8 Å | Measures the flexibility and conformational stability of the molecule during the simulation. |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools to predict and analyze the mechanisms of chemical reactions. These methods are invaluable for understanding how reactants are converted into products, including the identification of transition states and intermediates.

For this compound, computational approaches could be used to investigate its reactivity in various chemical transformations, such as nucleophilic addition to the aldehyde group or reactions involving the vinyl group.

Thermodynamic Analysis of Reaction Pathways

A thermodynamic analysis of a reaction pathway involves calculating the changes in thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step of the reaction. lumenlearning.com These calculations can determine the relative stability of reactants, intermediates, and products, and whether a reaction is energetically favorable. lumenlearning.com

Using quantum chemical methods like DFT, the energies of all species along a proposed reaction pathway can be calculated. The Gibbs free energy of reaction (ΔG_rxn) is a key indicator of spontaneity, with a negative value indicating a favorable reaction.

Table 3: Hypothetical Thermodynamic Data for a Reaction of this compound This table provides an example of thermodynamic data for a hypothetical reaction involving this compound. This data is for illustrative purposes and is not based on actual computational studies.

| Reaction Step | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|---|---|

| Reactant → Transition State 1 | +15.2 | +2.1 | +13.1 | Unfavorable (Activation Barrier) |

| Transition State 1 → Intermediate | -10.5 | -1.5 | -9.0 | Favorable |

| Intermediate → Transition State 2 | +8.7 | +1.2 | +7.5 | Unfavorable (Activation Barrier) |

| Transition State 2 → Product | -20.1 | -3.0 | -17.1 | Favorable |

| Overall Reaction | -6.7 | -1.2 | -5.5 | Favorable |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. ucsb.edu KIE studies, both experimental and computational, are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. ucsb.edu

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if a C-H bond is broken in the slowest step, replacing the hydrogen (H) with deuterium (B1214612) (D) will typically result in a slower reaction rate (a "normal" KIE, kH/kD > 1). This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond.

Computational KIE studies involve calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. From these frequencies, the rate constants can be estimated using transition state theory, and the KIE can be predicted.

Table 4: Illustrative Calculated Kinetic Isotope Effects for a Hypothetical Reaction of this compound This table shows hypothetical KIE values for a reaction involving this compound. This data is for exemplary purposes and is not based on actual computational studies.

| Isotopic Substitution | Calculated k_light / k_heavy | Interpretation |

|---|---|---|

| Aldehydic C-H vs. C-D | 6.8 | Significant primary KIE, suggesting the aldehydic C-H bond is broken in the rate-determining step. |

| Vinyl β-H vs. β-D | 1.1 | Secondary KIE, indicating a change in hybridization or bonding at this position in the transition state, but the bond is not broken in the rate-determining step. |

| 12C=O vs. 13C=O | 1.02 | Small primary KIE, suggesting a change in the bonding of the carbonyl carbon in the rate-determining step. |

Advanced Applications in Organic Synthesis and Chemical Biology Non Clinical

Atropaldehyde as a Building Block for Complex Molecules

The distinct electrophilic nature of this compound, particularly when its aldehyde functionality is masked as an acetal (B89532), makes it a versatile precursor for the synthesis of diverse and complex molecular structures. Researchers have exploited its reactivity in acid-catalyzed tandem reactions to construct valuable heterocyclic and polycyclic compounds, avoiding the need for expensive heavy metal catalysts. nih.gov

In these synthetic strategies, this compound acetals function as masked C2 electrophiles. The reaction cascades typically initiate with an SN2′ substitution, where the this compound derivative acts as the electrophile. This is followed by an oxidative cleavage of a carbon-carbon bond in the resulting intermediate. nih.gov This methodology has proven effective for the synthesis of several important classes of molecules, including 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes. nih.gov

The synthesis of 2,2-disubstituted indolin-3-ones, for instance, is achieved through a reaction between this compound diethyl acetal and various aniline (B41778) derivatives. Similarly, substituted phenols react under these conditions to yield naphthofuran scaffolds, while reactions with electron-rich aromatic compounds can produce complex stilbene (B7821643) derivatives. nih.gov This approach highlights the utility of this compound as a foundational component for generating molecular diversity from a single, readily accessible precursor.

| Molecule Class | General Structure | Synthetic Utility | Reference |

|---|---|---|---|

| 2,2-Disubstituted Indolin-3-ones | Heterocyclic ketone with a five-membered nitrogen-containing ring fused to a benzene (B151609) ring. | Core scaffold in many pharmacologically active compounds. | nih.gov |

| Naphthofurans | Polycyclic aromatic compound consisting of a naphthalene (B1677914) and a furan (B31954) ring fused together. | Structural motif found in natural products and materials with interesting photophysical properties. | nih.gov |

| Stilbenes | A hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms. | Important precursors in materials science and medicinal chemistry. | nih.gov |

Synthesis of Bioconjugates

Bioconjugation involves the covalent linking of a biomolecule, such as a protein or peptide, to another molecule to impart a specific function, such as tracking or targeting. sigmaaldrich.com The reactivity of α,β-unsaturated aldehydes makes them suitable candidates for this purpose. The electrophilic β-carbon of this compound is susceptible to nucleophilic attack by functional groups present on the side chains of amino acids.

Specifically, the thiol group of cysteine and the ε-amino group of lysine (B10760008) are potent nucleophiles that can react with this compound via a Michael addition. This type of reaction is a well-established strategy in bioconjugation chemistry for forming stable covalent bonds under physiological conditions. wiley-vch.de While direct studies detailing the use of this compound for creating specific bioconjugates are not prevalent, its inherent reactivity is analogous to that of other reactive aldehydes used for labeling and cross-linking proteins. researchgate.net